molecular formula C14H27N3O2 B7919297 N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7919297
M. Wt: 269.38 g/mol
InChI Key: BDDXTFXJTCXMQO-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide is a complex organic compound with a unique structure that incorporates both piperidine and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the Acetamide Group: The acetamide group can be attached through an acylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the piperidine derivative with the acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino or acetamide groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide
  • **N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide

Uniqueness

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and acetamide functionalities, along with the specific stereochemistry, makes it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDXTFXJTCXMQO-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.